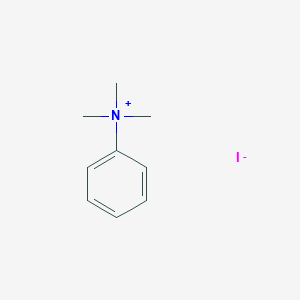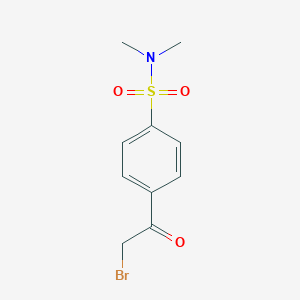
2-Methyl-3-hydroxybuttersäure
Übersicht
Beschreibung
β-hydroxy carboxylic acid involved in isoleucine catabolism, as well as beta-oxidation of fatty acids and ketogenesis. Urinary metabolite excreted in abnormally high amounts in beta-ketothiolase deficiency.
2-Methyl-3-hydroxybutyric acid, also known as 3-hydroxy-2-methylbutyric acid or 2-methyl-3-hydroxybutanoate, belongs to the class of organic compounds known as hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. 2-Methyl-3-hydroxybutyric acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2-Methyl-3-hydroxybutyric acid has been primarily detected in urine. Within the cell, 2-methyl-3-hydroxybutyric acid is primarily located in the cytoplasm and adiposome. 2-Methyl-3-hydroxybutyric acid participates in a number of enzymatic reactions. In particular, 2-methyl-3-hydroxybutyric acid can be biosynthesized from butyric acid. 2-Methyl-3-hydroxybutyric acid can also be converted into benzyl 2-methyl-3-hydroxybutanoate. 2-Methyl-3-hydroxybutyric acid has been found to be associated with the diseases known as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency; 2-methyl-3-hydroxybutyric acid has also been linked to the inborn metabolic disorders including beta-ketothiolase deficiency.
3-hydroxy-2-methylbutanoic acid is a 3-hydroxy monocarboxylic acid that is butyric acid which is substituted by a methyl group and a hydroxy group at positions 2 and 3, respectively. It derives from a butyric acid. It is a conjugate acid of a 2-methyl-3-hydroxybutyrate.
Wissenschaftliche Forschungsanwendungen
Produktion von Biokunststoffen
2-Methyl-3-hydroxybuttersäure wird bei der Produktion von Biokunststoffen verwendet, insbesondere von Polyhydroxybutyrat (PHB). PHB ist ein Biopolymer, das von einigen Mikroben als Reaktion auf überschüssige Kohlenstoffquellen oder den Mangel an essentiellen Nährstoffen gebildet wird . Es ist vollständig biologisch abbaubar zu CO2 und H2O unter aeroben und anaeroben Bedingungen .
Medizin und Pharmazie
Aufgrund seiner Biokompatibilität und ungiftigen Natur hat PHB, das aus this compound hergestellt wird, verschiedene Anwendungen in der Medizin und Pharmazie .
Landwirtschaft
PHB, das aus this compound gewonnen wird, wird auch in der Landwirtschaft eingesetzt . Die genauen Anwendungen in diesem Bereich sind in der Quelle nicht angegeben, aber Biokunststoffe werden im Allgemeinen für Mulchen, Saatgutbeschichtung und die kontrollierte Freisetzung von Düngemitteln und Pestiziden verwendet.
Lebensmittelverpackungen
Die Biokompatibilität und ungiftige Natur von PHB machen es für Anwendungen in Lebensmittelverpackungen geeignet . Biokunststoffe wie PHB werden zur Herstellung verschiedener Arten von Lebensmittelverpackungsmaterialien verwendet, darunter Folien, Behälter und Besteck.
Therapeutische Wirkungen auf die Alzheimer-Krankheit
Methyl-3-hydroxybutyrat, eine alternative Energiequelle für Zellen mit gestörter Stoffwechselfunktion, soll therapeutische Wirkungen bei der Alzheimer-Krankheit haben .
Hemmung der Apoptose
Neben seinen therapeutischen Wirkungen auf die Alzheimer-Krankheit soll Methyl-3-hydroxybutyrat auch die Apoptose hemmen , den Prozess des programmierten Zelltods.
Sport und Fettleibigkeit
Der Ketonkörper d-3HB, der mit this compound verwandt ist, wurde bei sportlichen und fettleibigkeitsbedingten Stoffwechselkomplikationen eingesetzt .
Entzündungshemmende Wirkungen
In Adipozyten, Zellen des Immunsystems und einigen Epithelzellen bindet 3-OHB (eine Form von this compound) an den Hydroxycarbonsäurerezeptor 2 (HCAR 2) und übt so einen negativen Feedback-Mechanismus aus, der die Lipolyse hemmt und möglicherweise auch antiatherogene und entzündungshemmende Wirkungen hat .
Wirkmechanismus
Target of Action
2-Methyl-3-hydroxybutyric acid, also known as 3-Hydroxy-2-methyl-butanoic acid (HMBA), is a normal urinary metabolite involved in the catabolism of isoleucine . It is also involved in the beta-oxidation of fatty acids and ketogenesis . The primary target of this compound is the enzyme 3-HB dehydrogenase .
Mode of Action
The compound interacts with its target, 3-HB dehydrogenase, which catalyzes the oxidation of 3-HB to acetoacetate (AcAc) . This interaction results in changes in the metabolic pathways involved in the catabolism of isoleucine and the beta-oxidation of fatty acids .
Biochemical Pathways
The compound is involved in the isoleucine catabolism pathway, where it plays a role in the breakdown of isoleucine, an essential amino acid . It is also involved in the beta-oxidation of fatty acids and ketogenesis . In these pathways, the compound is converted into other metabolites, which have various downstream effects.
Result of Action
The action of 2-Methyl-3-hydroxybutyric acid results in the production of various metabolites involved in essential biochemical pathways . When excreted in abnormally high amounts, it is associated with beta-ketothiolase deficiency, a genetic disorder .
Action Environment
The action, efficacy, and stability of 2-Methyl-3-hydroxybutyric acid can be influenced by various environmental factors. For instance, genetic factors such as mutations in the HSD17B10 gene can lead to 2-methyl-3-hydroxybutyric aciduria, a condition characterized by the abnormal metabolism of isoleucine . Other factors, such as diet and overall health status, may also influence the compound’s action.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Methyl-3-hydroxybutyric acid is involved in the catabolism of the amino acid isoleucine, as well as presumably beta-oxidation of fatty acids and ketogenesis . It interacts with various enzymes and proteins during these metabolic processes. For instance, in the disorder 2M3HBA, the enzyme 2-methyl-3-hydroxybutyrl is not working correctly. This enzyme’s job is to break down the amino acid isoleucine and some fats called branched-chain fatty acids .
Cellular Effects
The effects of 2-Methyl-3-hydroxybutyric acid on cells are primarily related to its role in metabolism. It influences cell function by participating in metabolic reactions that provide energy for cellular processes. When present in abnormally high amounts, such as in certain genetic disorders like beta-ketothiolase deficiency, it can lead to cellular dysfunction .
Molecular Mechanism
The molecular mechanism of 2-Methyl-3-hydroxybutyric acid primarily involves its participation in metabolic reactions. It is converted into other metabolites through enzymatic reactions, influencing the activity of various enzymes and altering gene expression. For instance, in the disorder 2M3HBA, the enzyme 2-methyl-3-hydroxybutyrl, which breaks down the amino acid isoleucine and some fats, is not working correctly .
Metabolic Pathways
2-Methyl-3-hydroxybutyric acid is involved in the catabolism of the amino acid isoleucine, as well as presumably beta-oxidation of fatty acids and ketogenesis . It interacts with various enzymes during these metabolic processes.
Subcellular Localization
The subcellular localization of 2-Methyl-3-hydroxybutyric acid is likely to be in the mitochondria, given its role in metabolic processes such as the catabolism of amino acids and fatty acids
Eigenschaften
IUPAC Name |
3-hydroxy-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXDRERIMPLZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861980 | |
| Record name | 3-Hydroxy-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methyl-3-hydroxybutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000354 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
473-86-9 | |
| Record name | 3-Hydroxy-2-methylbutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-hydroxybutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-3-hydroxybutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000354 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















